molecular formula C12H13NO6 B13705435 4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13705435
M. Wt: 267.23 g/mol
InChI Key: IMHBUFYOTXLOJK-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is an organic compound that features a 3,4,5-trimethoxyphenyl group attached to an oxazolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine-2,5-dione ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxazolidine-2,5-dione ring to oxazolidine-2,5-diol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives, while reduction can produce oxazolidine-2,5-diol.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

4-(3,4,5-Trimethoxyphenyl)oxazolidine-2,5-dione is unique due to its oxazolidine-2,5-dione ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trimethoxyphenyl-containing compounds and contributes to its potential as a versatile pharmacophore .

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H13NO6/c1-16-7-4-6(5-8(17-2)10(7)18-3)9-11(14)19-12(15)13-9/h4-5,9H,1-3H3,(H,13,15)

InChI Key

IMHBUFYOTXLOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=O)OC(=O)N2

Origin of Product

United States

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